molecular formula C18H22N4O4S B3018710 (1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251552-05-2

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B3018710
CAS RN: 1251552-05-2
M. Wt: 390.46
InChI Key: LLWBTOYHMCSKEN-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to "(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone", highlighting their potential in various scientific applications. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, exploring their spectral properties and evaluating their biological activity against the butyrylcholinesterase enzyme, alongside molecular docking studies to understand ligand-protein interactions (Khalid et al., 2016). This research is indicative of the compound's utility in medicinal chemistry, particularly for understanding enzyme inhibition mechanisms.

Biological Activities

Several studies have focused on the biological activities of similar compounds, examining their potential as antimicrobial, anticancer, and antifungal agents. For example, Prajapati et al. (2014) investigated the antimicrobial evaluation of novel azetidinones, providing insights into their effectiveness against bacterial and fungal strains (Prajapati et al., 2014). Such studies are crucial for the development of new therapeutic agents.

Antimicrobial Activity

Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, discovering that certain compounds exhibited significant antimicrobial activity (Mallesha & Mohana, 2014). Research such as this demonstrates the potential of related compounds in addressing resistant strains of bacteria and fungi.

Environmental Applications

Beyond biological activities, studies have also explored environmental applications of related compounds. For instance, Sun et al. (2008) investigated the removal of malodorous organic sulfides using molecular oxygen and visible light over metal phthalocyanine, demonstrating the compound's utility in deodorization and pollution control (Sun et al., 2008).

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-27(24,25)22-9-7-14(8-10-22)18(23)21-11-15(12-21)17-19-16(20-26-17)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBTOYHMCSKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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